molecular formula C16H23NO4 B13066787 (4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

Cat. No.: B13066787
M. Wt: 293.36 g/mol
InChI Key: WYKBMXAJKFDZFP-APIJFGDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol is a complex organic compound with a unique structure that includes a dioxin ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving a diol and a suitable aldehyde under acidic conditions.

    Pyridine Ring Formation: The pyridine ring is then introduced through a condensation reaction with an appropriate amine and a ketone.

    Benzyl Group Introduction: The benzyl group is added via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the hexahydro-4H-[1,3]dioxino[5,4-b]pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol: shares similarities with other dioxin-containing compounds and pyridine derivatives.

    Epibatidine: A potent analgesic alkaloid with a similar pyridine structure.

    Nicotine: Another pyridine derivative with significant biological activity.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol

InChI

InChI=1S/C16H23NO4/c1-16(2)20-10-12-15(21-16)14(19)13(18)9-17(12)8-11-6-4-3-5-7-11/h3-7,12-15,18-19H,8-10H2,1-2H3/t12-,13-,14+,15-/m1/s1

InChI Key

WYKBMXAJKFDZFP-APIJFGDWSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](CN2CC3=CC=CC=C3)O)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(CN2CC3=CC=CC=C3)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.